

Alpelisib: A Technical Guide to Its Discovery, Synthesis, and Mechanism of Action

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Compound of Interest

Compound Name: *Alpelisib*

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Introduction

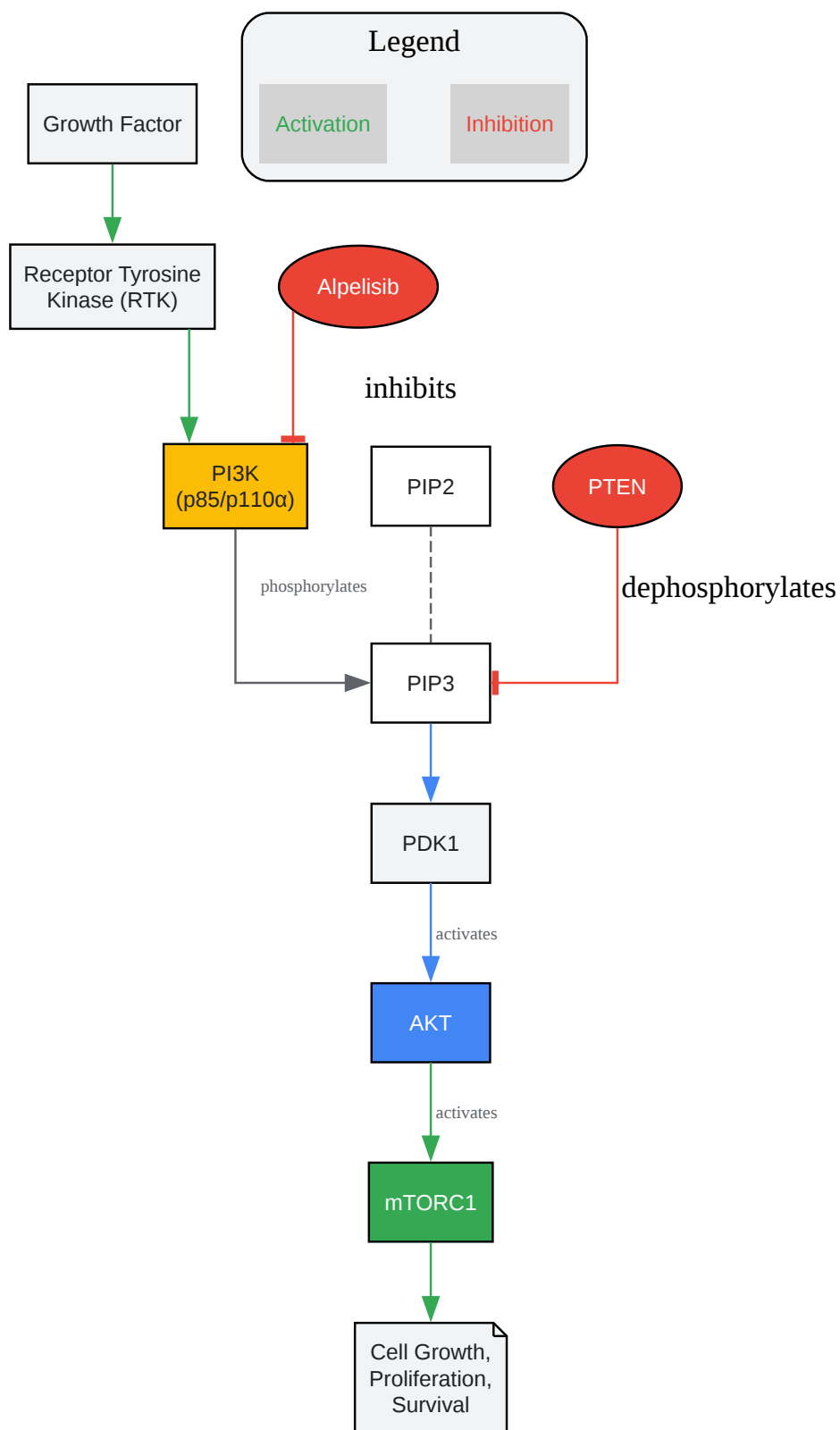
Alpelisib (formerly BYL719) is a first-in-class, orally bioavailable, alpha-specific phosphatidylinositol 3-kinase (PI3K) inhibitor.[1][2] Developed by Novartis, it represents a significant advancement in precision oncology, specifically targeting cancers harboring mutations in the PIK3CA gene.[2] This gene encodes the p110 α catalytic subunit of PI3K, and its mutation is a common oncogenic driver in various solid tumors, particularly in hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer, where it is found in approximately 40% of patients.[2][3] **Alpelisib**'s selective inhibition of the PI3K α isoform offers a targeted therapeutic approach, disrupting the aberrant signaling that fuels cancer cell growth and proliferation.[1] This guide provides an in-depth technical overview of the discovery, synthesis, mechanism of action, and key experimental data related to **Alpelisib**.

Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway

Alpelisib exerts its therapeutic effect by selectively inhibiting the alpha isoform of PI3K (PI3K α).[1] In normal cellular physiology, the PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, survival, and metabolism. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-

3,4,5-trisphosphate (PIP3). This second messenger recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, including the mammalian target of rapamycin (mTOR), leading to the promotion of protein synthesis, cell cycle progression, and inhibition of apoptosis.

In cancers with activating mutations in PIK3CA, the p110 α subunit of PI3K becomes constitutively active, leading to uncontrolled downstream signaling, which promotes tumorigenesis and can contribute to resistance to other therapies. **Alpelisib** specifically binds to and inhibits the catalytic activity of the p110 α subunit, thereby blocking the conversion of PIP2 to PIP3 and effectively shutting down this oncogenic signaling cascade.^[4] This leads to decreased proliferation and increased apoptosis in cancer cells dependent on this pathway.

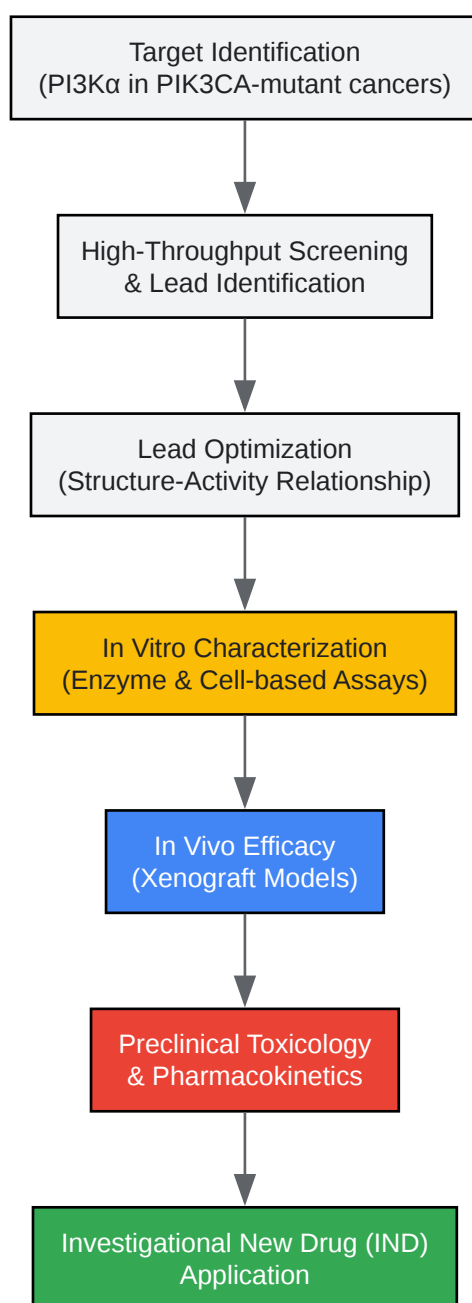


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Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of **Alpelisib**.

Discovery and Preclinical Development Workflow

The development of **Alpelisib** followed a structured drug discovery and preclinical evaluation process, aimed at identifying a potent and selective inhibitor of PI3K α for the treatment of PIK3CA-mutant cancers.



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Caption: A generalized workflow for the discovery and preclinical development of **Alpelisib**.

Quantitative Data

In Vitro Potency and Selectivity

Alpelisib demonstrates high potency against the PI3K α isoform and selectivity over other Class I PI3K isoforms.

Isoform	IC50 (nM)	Reference
PI3K α	5	[1]
PI3K β	1200	[1]
PI3K δ	290	[1]
PI3K γ	250	[1]

In Vitro Anti-proliferative Activity

The anti-proliferative effects of **Alpelisib** have been evaluated in various cancer cell lines.

Cell Line	Cancer Type	PIK3CA Mutation	IC50 (μ M)	Reference
BT-474	Breast Cancer	K111N	Not specified, but sensitive	[1]
SKBR-3	Breast Cancer	Wild-type	0.71	[1]
SKBR-3-PR	Pyrotinib-resistant Breast Cancer	Wild-type	1.57	[1]
KPL4	HER2+ Breast Cancer	H1047R	Sensitive	[5]
HCC1954	HER2+ Breast Cancer	H1047R	Sensitive	[5]
JIMT1	HER2+ Breast Cancer	Wild-type	Resistant	[5]

Pharmacokinetic Parameters

Pharmacokinetic studies have been conducted in both preclinical models and humans.

Species	Dose	Cmax (ng/mL)	Tmax (h)	t1/2 (h)	Reference
Rat	1 mg/kg (IV)	-	-	2.9	[6]
Human	300 mg (single dose)	-	1-2	4.3 - 9.29	[7]
Human	300 mg (multiple doses)	-	-	17.5 ± 5.9	[8] [9]

Clinical Efficacy (SOLAR-1 Trial)

The pivotal Phase III SOLAR-1 trial evaluated the efficacy of **Alpelisib** in combination with fulvestrant in patients with HR+, HER2-, PIK3CA-mutated advanced breast cancer.[\[3\]](#)[\[10\]](#)[\[11\]](#)

Endpoint	Alpelisib + Fulvestrant	Placebo + Fulvestrant	Hazard Ratio (95% CI)	p-value	Reference
Median Progression-Free Survival (PFS)	11.0 months	5.7 months	0.65 (0.50-0.85)	<0.001	[11] [12]
Overall Response Rate (ORR)	26.6%	12.8%	-	0.0006	[10]
ORR (measurable disease)	35.7%	16.2%	-	0.0002	[10]
Median Overall Survival (OS)	39.3 months	31.4 months	0.86 (0.64-1.15)	0.15	[3] [11]

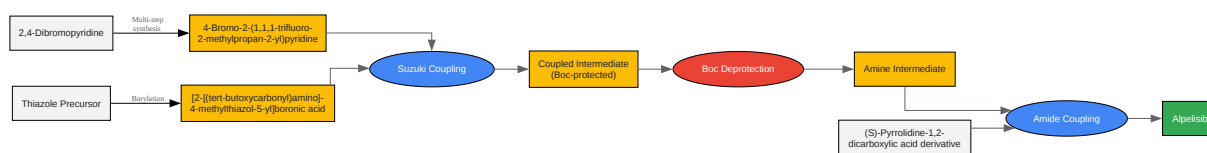
Common Adverse Events (SOLAR-1 Trial)

The most frequently reported grade 3/4 adverse events in the SOLAR-1 trial are summarized below.[\[10\]](#)

Adverse Event	Alpelisib + Fulvestrant (Grade 3/4)	Placebo + Fulvestrant (Grade 3/4)	Reference
Hyperglycemia	36.6%	0.7%	[10]
Rash	9.9%	0.3%	[10]
Diarrhea	6.7%	0.3%	[9]

Synthesis of Alpelisib

The chemical synthesis of **Alpelisib**, (S)-pyrrolidine-1,2-dicarboxylic acid 2-amide 1-({4-methyl-5-[2-(2,2,2-trifluoro-1,1-dimethylethyl)-pyridin-4-yl]-thiazol-2-yl}-amide), involves a multi-step process. While specific proprietary details may vary, a general synthetic route can be constructed based on published patents.[13][14] The synthesis typically involves the preparation of key intermediates followed by their coupling to assemble the final molecule.



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